Aminophylline dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2.2H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;;/h2*3H,1-2H3,(H,8,9);1-4H2;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJPZOEDHBGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207709 | |
| Record name | Aminophylline dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5897-66-5 | |
| Record name | Aminophylline dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminophylline dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOPHYLLINE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C229N9DX94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Aminophylline Dihydrate
Phosphodiesterase Enzyme Inhibition Studies
A primary mechanism of aminophylline (B1665990) dihydrate is the non-selective inhibition of phosphodiesterase (PDE) enzymes. medchemexpress.comlktlabs.com This inhibition leads to an increase in the intracellular concentrations of cyclic nucleotides, which play a crucial role in cellular signaling. nih.gov
Characterization of Isozyme Selectivity (PDE III, PDE IV)
Theophylline (B1681296), the active component of aminophylline, competitively inhibits type III and type IV phosphodiesterase (PDE) isozymes. drugbank.comnih.gov This non-selective inhibition is a key aspect of its bronchodilatory and anti-inflammatory effects. nih.gov Studies using isozyme-selective PDE inhibitors have helped to elucidate the specific roles of these enzymes. For instance, research in guinea pig models has shown that PDE-IV inhibition contributes to the pulmonary antiallergic effects, while PDE-III inhibition is linked to the bronchodilator effect of theophylline. nih.gov
| PDE Isozyme | Role in Theophylline's Action | Reference |
| PDE III | Contributes to bronchodilation | nih.gov |
| PDE IV | Produces pulmonary antiallergic effects | nih.gov |
Modulation of Intracellular Cyclic Nucleotide Concentrations (cAMP, cGMP)
By inhibiting PDE III and PDE IV, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This leads to an accumulation of these second messengers within cells. nih.gov The increased levels of cAMP in smooth muscle cells are thought to be a primary contributor to bronchodilation. drugbank.com The elevation of both cAMP and cGMP results in smooth muscle relaxation in the lungs and pulmonary vessels, as well as cardiac stimulation and diuresis. nih.gov
Adenosine Receptor Antagonism Research
Theophylline also functions as a competitive and non-selective antagonist of adenosine receptors. medchemexpress.comlktlabs.com This action contributes to its pharmacological profile and can also be responsible for some of its side effects. nih.gov
Non-Selective Antagonism Profile Across Adenosine Receptor Subtypes (A1, A2B, A3)
Theophylline antagonizes adenosine receptors A1 and A2 strongly, and A3 less potently. nih.gov It also binds to the A2B receptor, blocking adenosine-mediated bronchoconstriction. drugbank.com This broad antagonism of adenosine receptors plays a role in preventing the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, which indirectly contributes to bronchodilation. nih.gov However, the antagonism of A1 receptors has been linked to adverse effects such as seizures and cardiac arrhythmias. nih.govnih.gov
| Adenosine Receptor Subtype | Interaction with Theophylline | Consequence of Interaction |
| A1 | Strong antagonism | Can lead to side effects like seizures and arrhythmias. nih.govnih.gov |
| A2A | Strong antagonism | Contributes to the overall pharmacological effect. nih.gov |
| A2B | Antagonism | Blocks adenosine-mediated bronchoconstriction. drugbank.com |
| A3 | Less potent antagonism | Contributes to the overall pharmacological effect. nih.gov |
Downstream Cellular Signaling Pathway Perturbations
By blocking adenosine receptors, aminophylline interferes with the normal signaling pathways initiated by adenosine. Adenosine typically acts through G protein-coupled receptors to modulate intracellular signaling pathways, including those involving adenylyl cyclase and phospholipase C. frontiersin.org The antagonism of these receptors by theophylline can lead to increased heart rate and contractility. medchemexpress.com For example, at the atrioventricular node, aminophylline antagonizes the effects of adenosine, which would normally slow conduction. nih.gov
Epigenetic and Transcriptional Regulatory Investigations
In addition to its effects on enzyme and receptor activity, theophylline also influences gene expression through epigenetic mechanisms. drugbank.comdrugbank.com This aspect of its action is particularly relevant in inflammatory conditions. nih.gov
In inflammatory states, there is a reduction in histone deacetylase (HDAC) activity due to oxidative stress. nih.gov Theophylline can activate and recruit histone deacetylases to the site of inflammation. nih.gov This action prevents the transcription of inflammatory genes that require the acetylation of histones for their expression to be initiated. drugbank.comnih.gov Specifically, theophylline increases the activity of histone deacetylase 2 (HDAC2). researchgate.net This effect is thought to be mediated through the inhibition of phosphoinositide-3-kinase-delta (PI3K-delta), which is activated by oxidative stress and subsequently reduces HDAC2 activity. researchgate.net By restoring HDAC activity, theophylline can suppress the expression of inflammatory genes. nih.gov This mechanism is distinct from its PDE inhibition and adenosine receptor antagonism. nih.gov
Activation of Histone Deacetylase (HDAC) Enzymes
Aminophylline dihydrate, which is a 2:1 complex of theophylline and ethylenediamine (B42938), exerts significant anti-inflammatory effects through the modulation of histone deacetylase (HDAC) enzymes. hhs.govphysiology.org Upon administration, aminophylline releases theophylline, which is responsible for this molecular action. amanote.compnas.org In inflammatory conditions, particularly those associated with oxidative stress, the activity of HDACs can be diminished. pnas.org This reduction is often mediated by the activation of pathways such as the phosphoinositide-3-kinase-delta (PI3K-Delta) pathway. pnas.org
Theophylline, at therapeutic concentrations, directly counteracts this effect by increasing the activity and recruitment of HDACs, specifically histone deacetylase-2 (HDAC2), to the site of active inflammation. pnas.orgmdpi.comnih.gov By activating HDAC2, theophylline restores the enzyme's function, which is crucial for regulating gene expression. physiology.orgmdpi.com This mechanism involves the deacetylation of core histones that have been acetylated by histone acetyltransferases (HATs), a process necessary for the transcription of many inflammatory genes. mdpi.com The activation of HDAC by theophylline is a key component of its non-bronchodilator, anti-inflammatory properties. physiology.orgnih.gov
Impact on Inflammatory Gene Expression Profiles
The activation of histone deacetylase (HDAC) enzymes by theophylline is intrinsically linked to its ability to modulate inflammatory gene expression. physiology.org By restoring HDAC2 activity, theophylline effectively suppresses the transcription of a wide array of inflammatory genes. pnas.orgmdpi.com This process of histone deacetylation leads to a more compact chromatin structure, making the DNA less accessible to transcription factors that drive the expression of pro-inflammatory proteins. mdpi.com
Research has demonstrated that this mechanism leads to a reduction in the expression of specific inflammatory mediators. For instance, studies have shown that aminophylline can effectively inhibit the expression of inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, including IL-1β, IL-6, and IL-8, in different cell types. nih.govnih.govnih.gov This suppression of inflammatory gene transcription is a central mechanism behind the anti-inflammatory efficacy of aminophylline in respiratory diseases. physiology.orgpnas.org One study identified that aminophylline may achieve this by up-regulating miR-138-5p, which in turn down-regulates the expression of HIF1A, a key factor in inflammatory responses under hypoxic conditions. nih.gov
Table 1: Effect of this compound on Inflammatory Mediators
| Inflammatory Mediator | Effect | Reference |
|---|---|---|
| TNF-α | Inhibition of expression | nih.gov |
| IL-6 | Inhibition of expression | nih.gov |
| IL-8 | Suppression of release | nih.gov |
| IL-1β | Decreased levels | nih.gov |
Elucidation of Other Proposed Molecular Actions
This compound, through its active component theophylline, influences intracellular calcium (Ca2+) dynamics, which contributes to some of its physiological effects. ukri.orgmedrxiv.org One of the notable actions is the enhancement of calcium uptake in diaphragmatic muscles. ukri.orgmedrxiv.org This action is believed to occur through an adenosine-mediated channel, leading to an increased force of contraction of these respiratory muscles. pnas.orgukri.orgmedrxiv.org
Furthermore, studies have hypothesized that aminophylline can increase the concentration of intracellular resting Ca2+. physiology.org Research using skeletal muscle fibers indicated that aminophylline produced increases in both peak twitch tension and resting Ca2+ concentrations. physiology.org This effect is thought to be mediated by the blockade of adenosine receptors on the cell surface, which inhibits a depressant action of endogenous adenosine and results in higher intracellular calcium levels. physiology.org Another proposed mechanism suggests that theophylline can also act by causing the release of intracellular calcium from internal stores. nih.gov
This compound exhibits antioxidant properties by directly interacting with and neutralizing reactive oxygen species (ROS). nih.gov It has been identified as an effective scavenger of the highly reactive hydroxyl radical (OH·). The second-order rate constant for the reaction between aminophylline and the hydroxyl radical is approximately 1.9 x 10(10) mol-1 s-1.
The ethylenediamine component of the aminophylline molecule contributes significantly to this antioxidant capacity. In addition to scavenging hydroxyl radicals, aminophylline at therapeutic concentrations is capable of antagonizing hypochlorous acid (HOCl), an effect entirely attributed to the presence of ethylenediamine. This ability to modulate ROS and act as an antioxidant is considered one of its multifactorial mechanisms of action in reducing cellular injury. medrxiv.org
Table 2: Antioxidant Actions of this compound
| Reactive Species | Action | Key Component | Reference |
|---|---|---|---|
| Hydroxyl Radical (OH·) | Scavenging | Theophylline & Ethylenediamine | |
| Hypochlorous Acid (HOCl) | Antagonism | Ethylenediamine |
A key molecular action of aminophylline is the inhibition of leukotriene synthesis and release. hhs.gov Leukotrienes are potent inflammatory mediators that contribute to bronchoconstriction and increased vascular permeability. medrxiv.org Theophylline, the active principle of aminophylline, acts as an antagonist of adenosine receptors, particularly the A2B receptor. amanote.compnas.org By binding to these receptors on mast cells, theophylline prevents adenosine-mediated bronchoconstriction and inhibits the release of inflammatory mediators, including histamine and leukotrienes. amanote.compnas.org This action is thought to contribute significantly to its therapeutic effects in airway diseases. medrxiv.org
Theophylline has been shown to influence the activity of Transient Receptor Potential (TRP) ion channels, a family of channels that act as cellular sensors. Research indicates that theophylline can inhibit the depolarization of vagal sensory nerves that is induced by agonists of TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankryin 1) channels. This suggests that theophylline functions as a general inhibitor of neuronal excitability, an action that goes beyond its known effects as an adenosine receptor antagonist. In contrast, other studies have shown that xanthine (B1682287) derivatives like theophylline can activate mouse TRPA1 channels, indicating that its effect on these channels may be complex and context-dependent. mdpi.com
Preclinical Pharmacokinetic and Pharmacodynamic Research
Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Clinical Models
The pharmacokinetic properties of theophylline (B1681296), the active component of aminophylline (B1665990), have been characterized in several non-clinical models. These studies reveal species-specific differences but provide a general understanding of the drug's disposition.
In dogs, following intravenous administration of aminophylline, theophylline exhibits a mean half-life (t1/2) of approximately 5.7 to 8.4 hours and an apparent volume of distribution (Vd) of about 0.546 to 0.82 L/kg. nih.govresearchgate.net Oral administration of aminophylline tablets in dogs results in high bioavailability, around 91%, with a rapid absorption half-life of 0.4 hours. nih.gov In cats, theophylline shows a slightly longer mean plasma half-life of 7.8 hours and a Vd of 0.46 L/kg after intravenous administration. plos.org
Studies in partridge chickens have also been conducted to understand the pharmacokinetics. After intravenous administration, the elimination half-life was found to be 13.1 hours, with a Vd of 0.87 L/kg. frontiersin.org Oral administration in this species resulted in an absolute bioavailability of 83.1%. frontiersin.org These animal studies are fundamental in establishing the basic kinetic parameters that guide further research.
| Animal Model | Route of Administration | Half-Life (t1/2) | Volume of Distribution (Vd) | Bioavailability (F) | Source |
|---|---|---|---|---|---|
| Dog | Intravenous | 5.7 - 8.4 hours | 0.546 - 0.82 L/kg | N/A | nih.govresearchgate.net |
| Dog | Oral | - | - | 91% | nih.gov |
| Cat | Intravenous | 7.8 hours | 0.46 L/kg | N/A | plos.org |
| Partridge Chicken | Intravenous | 13.1 hours | 0.87 L/kg | N/A | frontiersin.org |
| Partridge Chicken | Oral | 11.65 hours | 0.97 L/kg | 83.1% | frontiersin.org |
The liver is the primary site of theophylline metabolism. Biotransformation occurs mainly through two major pathways: demethylation and hydroxylation. nih.gov In vitro studies using liver microsomes from rats and rabbits have elucidated these pathways. manipal.eduwikipedia.org
8-Hydroxylation: This is the predominant metabolic pathway across species, leading to the formation of 1,3-dimethyluric acid. manipal.eduwikipedia.org In rat liver microsomes, this metabolite accounts for as much as 94% of the total metabolites formed. In rabbit liver microsomes, it represents about 77%. manipal.eduwikipedia.org
N-Demethylation: This pathway results in the formation of 1-methylxanthine and 3-methylxanthine. In rabbit liver microsomes, the formation of 1-methylxanthine accounts for approximately 20% of theophylline metabolism, while the formation of 3-methylxanthine is a minor route. manipal.eduwikipedia.org In rats, both N-demethylation pathways are present and can be significantly increased by pretreatment with certain enzyme inducers. manipal.edu
A novel metabolite, theophylline-7β-d-ribofuranoside (theonosine), has also been identified, produced by the microsomal fraction of lungs from several species, including rats, rabbits, and dogs. nih.gov
The metabolism of theophylline is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. manipal.eduresearchgate.net Preclinical studies have identified that multiple isoforms are involved, with significant overlap and species differences.
In rat liver microsomes, the metabolism of theophylline to its various metabolites is significantly increased by pretreatment with inducers of CYP enzymes such as Aroclor 1254, phenobarbitone, and 3-methylcholanthrene. manipal.edu This suggests the involvement of multiple CYP isoforms. Studies have indicated that theophylline is metabolized by multiple forms of cytochrome P450 in rat and rabbit liver microsomes. manipal.edu While specific orthologs can differ, research points to the involvement of enzymes from the CYP1A, CYP2E, and CYP3A subfamilies in theophylline's biotransformation in animal models. nih.gov For instance, intermittent hypoxia in rabbit models was shown to reduce the expression and activity of CYP1A2, which in turn delayed the metabolism of aminophylline. nih.gov
The pharmacokinetics of theophylline show significant changes during development, largely due to the immaturity of the hepatic enzyme systems responsible for its metabolism. While much of the developmental data comes from human premature infants, studies in animal models corroborate these findings. semanticscholar.orgnih.gov Research on postnatal development in rat liver slices has demonstrated changes in theophylline metabolism over time. nih.gov
In newborns of many species, the metabolic pathways are underdeveloped. The clearance of theophylline is markedly reduced, and its half-life is significantly prolonged compared to adult animals. nih.gov A unique metabolic feature in the neonatal period is the N-methylation of theophylline to caffeine (B1668208), a pathway that is minimal in adults. semanticscholar.orgnih.gov This is attributed to the immaturity of the demethylation pathways that would otherwise metabolize theophylline and caffeine itself. nih.gov As the hepatic CYP450 enzyme systems mature postnatally, the clearance of theophylline increases, the half-life shortens, and the metabolic profile shifts towards the adult pattern of hydroxylation and demethylation. nih.gov Animal models have been crucial in demonstrating that vasoconstriction following hypoxemia-induced renal dysfunction in newborns is largely mediated by adenosine (B11128), providing a rationale for the use of theophylline as an adenosine receptor antagonist in this population. nih.gov
Pharmacokinetic Modeling and Simulation in Preclinical Settings
Pharmacokinetic (PK) modeling is a valuable tool in preclinical research to simulate and predict the disposition of a drug. Physiologically based pharmacokinetic (PBPK) models, which incorporate species-specific anatomical and physiological data, are particularly useful for extrapolating pharmacokinetics across species. wikipedia.orgresearchgate.net
A predictive PBPK model for theophylline has been developed and validated in nonpregnant and pregnant rats. manipal.edu This model simulated the drug's disposition by creating compartments representing key organs and tissues (e.g., blood, brain, liver, muscle, kidney, and fetal tissues), each defined by physiological properties like tissue volume, blood flow, and metabolic activity. manipal.edu The model's predictions of theophylline concentrations in various tissues showed good agreement with experimentally measured data in the rats. manipal.edu Such models are instrumental for simulating different dosing scenarios and predicting drug distribution to specific sites, including the fetal compartment during pregnancy. manipal.edu
Furthermore, simpler non-compartmental and compartmental models have been applied to analyze pharmacokinetic data from preclinical studies in various species, including dogs and chickens. researchgate.netfrontiersin.org In dogs, a two-compartment model best described the disposition after intravenous administration, while a one-compartment model was used for oral administration. researchgate.net In partridge chickens, plasma concentration-time profiles were analyzed using a non-compartmental model. frontiersin.org These modeling efforts are essential for interpreting preclinical PK data and for designing subsequent studies.
Pharmacodynamic Efficacy and Mechanistic Studies in Animal Models
The primary pharmacodynamic effects of aminophylline are bronchodilation and anti-inflammatory actions. These have been extensively studied in various animal models of respiratory disease. The mechanisms of action are believed to include inhibition of phosphodiesterase (PDE) enzymes (specifically PDE III and PDE IV) and antagonism of adenosine receptors.
In a rabbit model of meconium aspiration syndrome, a cause of acute lung injury in newborns, intravenous aminophylline treatment was shown to alleviate lung inflammation. nih.gov The treatment reduced lung edema, airway hyperreactivity to histamine (B1213489), and the infiltration of neutrophils into the airways. nih.gov It also diminished oxidative modifications of proteins and lipids in the lung tissue, indicating a protective anti-inflammatory and antioxidant effect. nih.gov
Similarly, in an asthma model using ovalbumin-sensitized guinea pigs, inhaled aminophylline demonstrated potent effects. nih.gov A single inhalation suppressed allergen-induced airway constriction. nih.gov Repeated inhalation treatment over seven days not only suppressed airway hypersensitivity to acetylcholine but also reduced the infiltration of eosinophils into the airways, a key feature of allergic inflammation. nih.gov
Preclinical studies have documented significant improvements in pulmonary function following aminophylline administration in animal models of lung injury.
In a separate study, live male rabbits were exposed to phosgene gas, a pulmonary irritant that causes lung edema. Post-exposure treatment with aminophylline resulted in a significantly reduced lung weight gain compared to untreated animals, demonstrating its ability to mitigate pulmonary edema formation. In ovalbumin-sensitized guinea pigs, pretreatment with inhaled aminophylline effectively suppressed the acute airway constriction induced by the allergen challenge. nih.gov
| Animal Model | Condition | Key Findings | Source |
|---|---|---|---|
| Rabbit | Meconium-Induced Acute Lung Injury | Improved gas exchange, decreased pulmonary shunts, reduced lung edema and inflammation. | nih.gov |
| Rabbit | Phosgene Gas Exposure | Significantly reduced lung weight gain (edema). | |
| Guinea Pig | Ovalbumin-Induced Asthma Model | Suppressed airway constriction, reduced eosinophil infiltration, and decreased airway hypersensitivity. | nih.gov |
Myometrial Contractility and Uterine Physiology in Animal Tissue Models
Investigations using in vitro animal tissue models have explored the direct effects of aminophylline on the smooth muscle of the uterus. A key study utilized uterine segments from 20-day pregnant rats to observe changes in contractility and prostaglandin production. The findings indicated a significant reduction in uterine activity upon treatment with aminophylline. Specifically, both the frequency and the force of contractions were substantially decreased. nih.gov
The study also measured the production of various prostaglandins, which are crucial mediators of uterine contractility. Treatment with aminophylline resulted in a significant increase in the production of Prostaglandin E2 (PGE2) and a concurrent decrease in Prostaglandin F2 alpha (PGF2α). nih.gov No significant changes were observed in the levels of thromboxane B2 or 6-ketoprostaglandin F1 alpha. nih.gov While these alterations in prostaglandin levels were noted, the study could not definitively conclude if they were the direct cause of aminophylline's relaxant effect on the myometrium. nih.gov
| Parameter | Observation | Percentage of Control |
|---|---|---|
| Contraction Frequency | Significant Decrease | 24.4% |
| Contractile Force | Significant Decrease | 13.8% |
| Prostaglandin E2 (PGE2) Production | Significant Increase | 139.6% |
| Prostaglandin F2 alpha (PGF2α) Production | Significant Decrease | 73.8% |
Exploratory Studies on Perinatal Parameters in Animal Gestation Models
Exploratory research in various animal gestation models has been conducted to understand the influence of aminophylline on perinatal and fetal parameters. These studies have revealed a range of effects, from developmental toxicity at high doses to influences on fetal growth and respiratory function.
In rodent studies, aminophylline did not demonstrate teratogenicity at doses up to three times the recommended human dose. However, at a high dose of 220 mg/kg, embryotoxicity was observed, even in the absence of maternal toxicity. drugs.com A study in pregnant rabbits using intravenous theophylline found that high maternal plasma concentrations (approximately 106 µg/ml) were associated with teratogenic effects, including cleft palate, and fetal toxicities such as an increased number of late deaths and decreased fetal body weight. researchgate.net
Conversely, other animal studies have suggested potential benefits for fetal development. In a study involving pregnant rabbit does treated with aminophylline, the resulting litters showed greater body weights and an improved survival rate. nih.gov This study also noted an increased amount of phosphatidylglycerol in the lung lavage fluid of the fetuses, suggesting an influence on lung maturation. nih.gov
Further research in animal models has examined the effects on fetal physiological functions. In neonate rats, aminophylline administration was found to cause a significant decrease in heart rate. iha.org.ir In a study on mature lamb fetuses in utero, theophylline was shown to be a respiratory stimulant, lowering the fetal threshold and increasing sensitivity to carbon dioxide, thereby enhancing fetal breathing movements. nih.gov
Structure Activity Relationship Sar and Structural Modification Studies
Theophylline-Ethylenediamine Complexation: Role in Physicochemical and Biological Properties
Aminophylline (B1665990) is a 2:1 complex of the bronchodilator theophylline (B1681296) and ethylenediamine (B42938). nih.govderpharmachemica.comnih.gov This complexation, typically found as a dihydrate, is a key structural modification designed to overcome the primary limitation of theophylline: its low water solubility. nih.govfarmaciajournal.com The presence of ethylenediamine significantly enhances the aqueous solubility of the theophylline molecule, making it more suitable for pharmaceutical formulations, particularly for intravenous administration. nih.govnih.govcyberleninka.ru
The physicochemical stability of the complex is influenced by environmental conditions. When exposed to air, aminophylline can gradually lose ethylenediamine and absorb carbon dioxide, which results in the liberation of free theophylline. nih.govorientjchem.org This highlights the importance of proper storage in tightly closed, light-protected containers to maintain the integrity of the complex. orientjchem.org The aqueous solutions of aminophylline are alkaline. nih.gov The complex itself is freely soluble in water but is practically insoluble in ethanol (B145695) and ether. nih.govorientjchem.org
Comparative Pharmacological Activity Assessments Between Theophylline and Aminophylline
The pharmacological activity of aminophylline is primarily attributed to the theophylline it releases into the body. nih.govchemrevlett.com Theophylline exerts its effects through several mechanisms, including the non-selective inhibition of phosphodiesterase (PDE) enzymes, which increases intracellular cyclic AMP, leading to the relaxation of bronchial smooth muscle. cyberleninka.ruchemrevlett.com It also acts as a nonselective adenosine (B11128) receptor antagonist. nih.govderpharmachemica.com
Direct comparisons between theophylline and aminophylline reveal differences in potency and duration of action. Theophylline is considered to be more potent and longer-acting than aminophylline. farmaciajournal.com However, some studies have indicated that the spasmolytic activity of the theophylline-ethylenediamine complex is more pronounced than that of theophylline alone, suggesting a possible synergistic or additive effect from the ethylenediamine component. tandfonline.com
In terms of bioavailability, particularly in rectal administration forms like suppositories, the two compounds have been found to be nearly bioequivalent. researchgate.net Despite aminophylline's higher water solubility and faster in vitro release from suppositories, this does not directly translate to superior rectal bioavailability, which is influenced by the drug's thermodynamic activity during membrane penetration. researchgate.net The primary therapeutic actions of both compounds include bronchodilation, cardiac stimulation, central nervous system stimulation, and diuresis. derpharmachemica.comchemrevlett.com
Table 1: Comparative Profile of Theophylline and Aminophylline This table is interactive and can be sorted by clicking on the headers.
| Feature | Theophylline | Aminophylline | Source(s) |
|---|---|---|---|
| Composition | 1,3-dimethylxanthine | 2:1 complex of theophylline and ethylenediamine | farmaciajournal.com |
| Molar Mass | 180.16 g/mol | 420.42 g/mol (anhydrous) | farmaciajournal.com |
| Primary Role | Active pharmacological agent | Pro-drug; salt form to increase solubility | nih.govchemrevlett.com |
| Water Solubility | Low | High (freely soluble) | nih.govfarmaciajournal.comorientjchem.org |
| Potency | More potent | Less potent | farmaciajournal.com |
| Duration of Action | Longer-acting | Shorter-acting | nih.govfarmaciajournal.com |
| Bioavailability (rectal) | Bioequivalent to aminophylline | Bioequivalent to theophylline | researchgate.net |
| Primary Mechanisms | PDE inhibition, adenosine receptor antagonism | Dissociates to theophylline, which acts via PDE inhibition and adenosine receptor antagonism | derpharmachemica.comcyberleninka.ruchemrevlett.com |
Design and Synthesis of Aminophylline Analogues for Targeted Pharmacological Modulation
As the pharmacological effects of aminophylline are derived from theophylline, the design and synthesis of analogues focus on modifying the theophylline structure to enhance therapeutic properties and explore new biological activities. nih.govresearchgate.net Research efforts have largely centered on substitutions at the N7 and C8 positions of the purine (B94841) ring to modulate activity. derpharmachemica.comchemrevlett.com
Substitutions at the C8 Position: The synthesis of 8-substituted theophylline derivatives has been explored to develop novel agents with dual functionalities. For instance, new 8-anilide theophylline derivatives have been designed and synthesized to act as both bronchodilators and antibacterial agents, addressing the role bacterial infections can play in asthma pathogenesis. farmaciajournal.comnih.gov Many of these synthesized compounds showed significant anti-bronchoconstrictive activity when compared to aminophylline, and some also possessed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. farmaciajournal.comnih.gov Further modifications at this position include the synthesis of 8-chlorotheophylline (B119741) derivatives, which can be used as precursors for chalcones, pyrimidines, and pyrazolines with potential antimicrobial activity. researchgate.net
Substitutions at the N7 Position: Quantitative structure-activity relationship (QSAR) studies on 7-substituted theophylline derivatives have been conducted to correlate chemical structures with bronchodilatory activity. chemrevlett.com These studies aim to identify the key physicochemical and quantum chemical parameters that influence the pharmacological effect. chemrevlett.com Modifications at the N7 position have also been pursued to create derivatives with different pharmacological profiles, such as nicotinamide (B372718) derivatives with significant antispastic activity. Other synthetic strategies involve the glycosylation of theophylline at the N7 position to produce nucleoside analogues, or the introduction of various side chains to create compounds like flufylline (B1210534) and fluprofylline, which exhibit blood pressure-lowering activity and serotonin-histamine antagonism. cyberleninka.ruorientjchem.org
Disubstituted Analogues: Researchers have also synthesized 7,8-disubstituted theophylline derivatives to investigate their toxicological and antiproliferative activities. derpharmachemica.com By introducing different functional groups at both positions, scientists can fine-tune the molecule's properties, leading to compounds with potentially novel therapeutic applications beyond bronchodilation. derpharmachemica.com The goal of these structural modifications is often to improve the pharmacological profile of theophylline, potentially reducing the side effects that occur at higher concentrations while enhancing its desired therapeutic effects. nih.gov
Cocrystallization and Salt Form Strategies for Optimizing Compound Characteristics
The formulation of aminophylline itself represents a classic salt formation strategy to enhance the physicochemical properties of the parent drug, theophylline. nih.gov By complexing the poorly soluble theophylline with ethylenediamine, a salt is formed that dramatically improves water solubility, a critical factor for developing effective pharmaceutical products. nih.govcyberleninka.ru Building on this principle, more advanced crystal engineering techniques, such as cocrystallization, are being employed to further optimize the characteristics of theophylline.
Cocrystallization is a technique that combines an active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former in the same crystal lattice to create a new solid form with improved properties. This approach has been successfully applied to theophylline to enhance characteristics like solubility, dissolution, and stability. Numerous studies have documented the formation of theophylline cocrystals with a wide range of co-formers, including various organic acids and amino acids. nih.gov
For example, novel cocrystals of theophylline have been synthesized with amino acids such as gamma-aminobutyric acid (GABA) and L-arginine. nih.gov These cocrystals demonstrated increased solubility and permeability compared to theophylline alone, while maintaining low hygroscopicity. nih.gov Another study successfully produced and formulated a cocrystal of theophylline and 4-Aminobenzoic acid using a continuous melt granulation approach, which resulted in superior tableting performance compared to pure theophylline. nih.gov The formation of these cocrystals relies on creating specific hydrogen bonds between theophylline and the co-former, which alters the crystal structure and, consequently, its physical properties. These strategies represent a promising pathway for tailoring the physicochemical and biopharmaceutical properties of theophylline, potentially leading to improved therapeutic efficacy and patient outcomes.
Advanced Analytical Chemistry Methodologies for Aminophylline Dihydrate
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental in the separation and quantification of aminophylline (B1665990) dihydrate and its components from various matrices. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for its direct analysis, while Gas Chromatography (GC) finds application in the analysis of its constituent parts.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone for the assay and purity control of aminophylline. The development of robust HPLC methods involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.
A common approach utilizes a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a method for the simultaneous determination of aminophylline and other respiratory drugs employed an InertSustain C18 column (150 mm × 4.6 mm, 5 μm). The mobile phase was a gradient mixture of 50 mmol·L−1 potassium dihydrogen phosphate (B84403) solution (pH 4.0) and acetonitrile, delivered at a flow rate of 0.8 mL·min−1. Detection is typically carried out using a UV detector, with the maximum absorption wavelength for aminophylline being around 254 nm.
Method validation is crucial to ensure the reliability of the analytical data. Key validation parameters for HPLC methods for aminophylline include:
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. For example, a validated method showed good linearity for aminophylline in the range of 10.0–200.0 mg/L with a correlation coefficient (r) greater than 0.999.
Precision: This is assessed by analyzing multiple samples of the same concentration. The relative standard deviation (RSD) for intraday and interday precision should be within acceptable limits, typically less than 2%.
Accuracy: Determined by recovery studies, where a known amount of the drug is added to a sample and the recovery is calculated. Average recoveries for aminophylline have been reported to be around 100.4%, with an RSD of 1.0%.
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or excipients.
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters, such as pH of the mobile phase or column temperature.
The following interactive data table summarizes typical validation parameters for an HPLC method for aminophylline analysis:
| Validation Parameter | Typical Value/Range |
| Linearity Range | 10.0–200.0 mg/L |
| Correlation Coefficient (r) | > 0.999 |
| Intraday Precision (RSD) | < 2% |
| Interday Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98.4% - 102.2% |
| Limit of Detection (LOD) | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent |
Gas Chromatography (GC) Applications in Compound Analysis
Direct analysis of aminophylline dihydrate by Gas Chromatography (GC) is challenging due to its low volatility and the thermal lability of the theophylline (B1681296) component. However, GC is a valuable tool for the analysis of the individual components of aminophylline: theophylline and ethylenediamine (B42938).
For the analysis of theophylline by GC, a derivatization step is often necessary to increase its volatility. A common approach is ethylation using the flash-heater derivatization technique, which creates a more volatile derivative suitable for GC analysis.
Ethylenediamine can be analyzed by GC, but its basic nature can lead to poor peak shape and interaction with the stationary phase. To overcome this, derivatization is also employed. Phthalaldehyde can be used as a derivatizing agent, reacting with ethylenediamine to form a more stable and less polar compound that can be readily analyzed by GC-MS. Another approach involves derivatization with benzaldehyde. A specific GC method for the determination of ethylenediamine in aminophylline utilizes a DB-624 capillary column with a flame ionization detector (FID).
The following interactive data table outlines a GC method for the determination of ethylenediamine in aminophylline:
| Parameter | Condition |
| Column | DB-624 capillary column (30 m × 0.53 mm, 3.0 μm) |
| Injector Temperature | 180°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Column Temperature Program | 120°C for 7 min, then ramp to 250°C at 80°C·min⁻¹, hold for 5 min |
| Internal Standard | Methyl isobutyl ketone |
| Linearity Range | 0.1193-0.5964 mg·mL⁻¹ (r=0.9995) |
Spectroscopic Identification and Characterization Methods
Spectroscopic techniques are indispensable for the identification, structural elucidation, and purity assessment of this compound.
UV-Visible Spectrophotometry for Purity and Content Assessment
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of aminophylline in bulk drug and pharmaceutical formulations. Theophylline, the chromophoric component of aminophylline, exhibits a characteristic UV absorbance maximum.
In a typical procedure, a solution of aminophylline is prepared in a suitable solvent, such as distilled water or a buffer solution, and the absorbance is measured at the wavelength of maximum absorption (λmax), which is approximately 272 nm. The concentration of aminophylline can then be determined by comparing the absorbance to that of a standard solution of known concentration.
The method's validity is established through parameters such as linearity, precision, and accuracy. For instance, a UV spectrophotometric method for aminophylline demonstrated linearity in the concentration range of 5-30 µg/ml with a correlation coefficient of 0.9996. The accuracy of the method, assessed by recovery studies, was found to be in the range of 100.82%.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of solid materials at the atomic level. While specific solid-state NMR studies on this compound are not extensively reported, the application of this technique to its constituent, theophylline, and related cocrystals provides valuable insights into its potential for characterizing this compound.
¹³C and ¹⁵N solid-state NMR can be used to probe the local environment of the atoms within the crystal lattice. Differences in the chemical shifts of the carbon and nitrogen atoms in theophylline can reveal information about intermolecular interactions, such as hydrogen bonding, which are crucial in the formation of the aminophylline complex with ethylenediamine. For example, studies on cocrystals of theophylline have shown that ¹³C solid-state NMR can detect subtle changes in the local electronic structure at various carbon atom sites, which can be correlated with structural features.
Thermal Analysis Techniques for Material Science Research
Thermal analysis techniques are essential for characterizing the physicochemical properties of this compound, including its thermal stability and composition.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly employed. A TGA curve of this compound typically shows a multi-stage decomposition process. The initial weight loss, occurring at lower temperatures, corresponds to the loss of water of hydration. This is followed by the decomposition of ethylenediamine, and finally, the decomposition of theophylline at higher temperatures.
One study reported that the first stage of thermal decomposition for an aminophylline standard began at 111.8 °C, corresponding to the decomposition of ethylenediamine. nih.gov The second stage, related to the decomposition of theophylline, started at 295.3 °C. nih.gov The DTG (Derivative Thermogravimetry) curve for aminophylline shows distinct peaks for these decomposition events, with a maximum peak at 127.3 °C for the ethylenediamine decomposition and at 326.5 °C for the theophylline decomposition. nih.gov
This multi-stage decomposition profile is a key characteristic that distinguishes aminophylline from pure theophylline, which exhibits a single-stage decomposition. nih.gov These thermal analysis techniques are valuable for confirming the identity and composition of this compound and can be used as a screening tool to assess the quality of pharmaceutical preparations. nih.gov
The following interactive data table summarizes the thermal decomposition stages of aminophylline:
| Decomposition Stage | Temperature Range (°C) | Maximum Peak in DTG (°C) | Corresponding Component |
| First Stage | 65–156 | 127.3 | Ethylenediamine |
| Second Stage | 280–340 | 326.5 | Theophylline |
Thermogravimetry Analysis (TGA) for Compositional and Hydration State Determination
Thermogravimetry Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature. For this compound, TGA is instrumental in determining its composition and the nature of its hydration. The analysis involves heating the sample under a controlled atmosphere and recording the resulting mass loss at specific temperature ranges, which correspond to the loss of volatile components like water and the decomposition of its constituent parts.
Research has shown that the thermal decomposition of aminophylline occurs in distinct stages. nih.govresearchgate.net The initial mass loss is typically associated with the removal of water molecules, followed by the decomposition of the ethylenediamine and theophylline components at higher temperatures.
A typical TGA thermogram for an aminophylline standard reveals a two-stage decomposition process following dehydration. The first stage of thermal decomposition, starting around 111.8 °C, corresponds to the loss of ethylenediamine. researchgate.net The second stage, beginning at approximately 295.3 °C, is related to the decomposition of the theophylline molecule. nih.govresearchgate.net The precise temperatures and percentage mass loss in each stage are characteristic of the compound's composition.
Table 1: TGA Decomposition Stages of Aminophylline Standard
| Decomposition Stage | Starting Temperature (°C) | Mass Loss (%) | Associated Component |
|---|---|---|---|
| Stage 1 | 111.8 | -13.04 | Ethylenediamine |
| Stage 2 | 295.3 | -81.99 | Theophylline |
Data derived from studies on aminophylline thermal decomposition. researchgate.net
By precisely quantifying the mass loss at each step, TGA can verify the stoichiometric ratio of theophylline to ethylenediamine and confirm the hydration state of the compound. This makes TGA a valuable screening tool for assessing the composition and quality of this compound in pharmaceutical preparations. nih.govnih.gov
Differential Thermal Analysis (DTA) in Polymorphism and Phase Transition Studies
Differential Thermal Analysis (DTA) is another essential thermal analysis method that provides information on the physical and chemical changes occurring in a material as it is heated or cooled. scribd.comfilab.fr In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. scribd.com Endothermic (heat absorbing) or exothermic (heat releasing) events in the sample, such as melting, crystallization, or decomposition, result in a temperature difference that is recorded as a peak on a DTA curve. filab.fr
For this compound, DTA is particularly useful for studying its phase transitions. The DTA curve of aminophylline exhibits distinct endothermic peaks that correspond to specific thermal events. researchgate.net
An initial endothermic peak at approximately 140°C is attributed to the elimination of ethylenediamine. This event aligns with the first mass loss observed in TGA. researchgate.net
A subsequent broad endotherm between 256°C and 370°C, often showing two peaks around 273°C and 330°C, is associated with the fusion (melting) and subsequent evaporation of the theophylline component. researchgate.net
These thermal events are characteristic "fingerprints" that can be used to identify the compound and study its thermal behavior. DTA, often used in conjunction with TGA, allows for a comprehensive thermal profile of this compound, which is crucial for understanding its stability, polymorphism, and compatibility with excipients in pharmaceutical formulations.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation and Hydrate (B1144303) Characterization
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a crystalline material is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to the crystalline structure of the material.
XRD is fundamental in the analysis of this compound for several reasons:
Crystalline Structure Elucidation: XRD patterns provide detailed information about the arrangement of the theophylline and ethylenediamine molecules within the crystal lattice. This is critical for understanding the compound's physical properties.
Hydrate Characterization: The presence and arrangement of water molecules in the crystal structure significantly impact the XRD pattern. By comparing the diffraction pattern of this compound with its anhydrous and monohydrate forms, the specific hydrate state can be unequivocally identified. researchgate.netresearchgate.net The powder XRD patterns for theophylline monohydrate, anhydrous theophylline, and aminophylline show pronounced differences, allowing for clear differentiation. researchgate.net
Polymorphism Detection: Different polymorphic forms of a compound will have distinct crystal structures and, therefore, different XRD patterns. XRD is the primary tool for identifying and characterizing any potential polymorphs of aminophylline, which can have different stability and dissolution properties. Studies on anhydrous theophylline, for example, have used XRD to identify different packing arrangements and hydrogen-bonding motifs within the same unit cell. acs.org
Immunochemical and Biosensor-Based Detection Systems
Modern analytical chemistry has seen the rise of highly sensitive and specific detection systems based on biological recognition elements. For aminophylline and its active component theophylline, immunochemical methods and biosensors offer rapid and precise detection, even in complex biological matrices like serum.
Immunochemical Systems: These methods utilize the specific binding between an antibody and an antigen. For aminophylline, a rapid immunochromatographic strip test has been developed. researchgate.net This test works by producing a sensitive monoclonal antibody that specifically recognizes aminophylline. researchgate.net In a typical strip test, the sample containing aminophylline is applied to the strip. If the drug is present, it competes with a labeled antigen for binding sites on the antibody, resulting in a visual signal (e.g., the absence or presence of a colored line). Such tests can detect aminophylline in serum within minutes, with cut-off limits as low as 250 ng/mL. researchgate.net
Biosensor-Based Systems: Biosensors couple a biological component (like an enzyme or aptamer) with a physicochemical detector.
Enzyme-Based Biosensors: Amperometric enzyme electrodes have been constructed using microbial xanthine (B1682287) oxidase, which can selectively oxidize theophylline. nih.gov This oxidation generates an electrical signal proportional to the theophylline concentration. These biosensors have shown low detection limits (2 x 10⁻⁷ M) and high selectivity, as the microbial enzyme does not react with similar compounds like caffeine (B1668208) or theobromine. nih.gov
Aptamer-Based Biosensors: Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules. Electrochemical biosensors using an RNA aptamer that specifically binds to theophylline have been developed. nih.gov The binding of theophylline causes the aptamer to change its conformation, which alters an electrochemical signal. nih.gov This change can be measured, for instance, by differential pulse voltammetry, allowing for the quantification of theophylline in a sample. nih.gov
These advanced systems provide highly selective and sensitive alternatives to traditional chromatographic methods for the detection and quantification of aminophylline.
Principles of Analytical Method Validation in Pharmaceutical Research
The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. pharmaerudition.org It is a mandatory requirement for the registration of any pharmaceutical product and ensures the reliability, accuracy, and precision of analytical data. pharmaerudition.org The validation process involves evaluating several key parameters according to guidelines set by bodies like the International Conference on Harmonisation (ICH). nih.gov
Key validation parameters include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaerudition.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
For aminophylline, various analytical methods, such as UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC), have been developed and validated for its quantification in pharmaceutical dosage forms. nih.govresearchgate.netnih.gov Validation studies for these methods demonstrate acceptable linearity, precision, and accuracy, ensuring their suitability for quality control. nih.gov
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Definition |
|---|---|
| Specificity | Ability to measure the analyte in the presence of other components. |
| Linearity | Proportionality of the measured value to the concentration of the analyte. |
| Accuracy | Closeness of results to the true value. |
| Precision | Agreement among a series of measurements. |
| Robustness | Resistance to small changes in analytical conditions. |
Synthetic Chemistry and Pharmaceutical Engineering of Aminophylline Dihydrate
Methodologies for the Chemical Synthesis and Industrial Production
The synthesis of aminophylline (B1665990) dihydrate, a 2:1 complex of theophylline (B1681296) and ethylenediamine (B42938), is primarily achieved through the direct reaction of its constituent components. Various methodologies have been developed to optimize this process for industrial-scale production, focusing on yield, purity, and product quality. The principal approaches involve reactions in different media, including aqueous solutions, organic solvents, and vapor-phase interactions.
One common industrial method involves the reaction of theophylline with a strong aqueous solution of ethylenediamine. In this process, two moles of theophylline react with one mole of ethylenediamine. However, this method can lead to the formation of large, hard lumps of the product, which necessitates subsequent milling or grinding to achieve a suitable particle size for pharmaceutical formulations.
To circumvent the issues associated with aqueous systems, such as the need for energy-intensive concentration steps and potential for lower yields due to the solubility of aminophylline in water, organic solvents can be employed. A patented process describes adding theophylline to an organic solvent, heating the mixture, and then adding ethylenediamine. The reaction proceeds at reflux temperature, followed by rapid cooling and crystallization to yield high-purity anhydrous aminophylline with a high yield. Solvents such as acetonitrile, tetrahydrofuran, and ethyl acetate (B1210297) have been utilized in this approach. This method offers advantages like easier solvent recovery and recycling, and it avoids the generation of wastewater.
Another innovative approach for industrial production is the reaction of solid theophylline with ethylenediamine vapor. This method avoids the formation of hard aggregates, producing a soft powder that readily dissolves in water. The reaction can be conducted by contacting finely divided, crystalline theophylline with vapors of ethylenediamine and water, often at an elevated temperature (e.g., 50-80°C). This process can be implemented in a continuously rotating, inclined drum-type reactor, where theophylline is fed at one end and the vaporized ethylenediamine-water mixture is introduced at the other, allowing for a continuous and controlled manufacturing process.
A specialized technique known as "spherical crystallization" has also been developed. This method involves mixing theophylline and ethylenediamine in a partially miscible solvent system, such as an organic solvent-ethanol-water mixture. This process allows for the simultaneous formation and agglomeration of aminophylline crystals into spherical shapes, which can be directly compounded into pharmaceutical formulations without the need for further granulation. The properties of the resulting crystals, including their hydration state, can be controlled by adjusting the composition of the solvent system.
Table 1: Comparison of Industrial Synthesis Methodologies for Aminophylline
| Methodology | Description | Advantages | Disadvantages | Key Process Parameters |
|---|---|---|---|---|
| Aqueous Solution Reaction | Reaction of solid theophylline with a concentrated aqueous solution of ethylenediamine. | Uses water as a safe and inexpensive solvent. | Formation of hard aggregates requiring milling; energy-intensive water removal; potential for lower yield due to product solubility. | Concentration of ethylenediamine solution, reaction temperature, agitation. |
| Organic Solvent Reaction | Theophylline and ethylenediamine are reacted in a heated organic solvent, followed by cooling and crystallization. | High yield and purity; avoids wastewater; easy solvent recovery; better control over crystallization. | Requires handling of potentially flammable or toxic organic solvents. | Choice of solvent (e.g., acetonitrile, ethyl acetate), reflux temperature, cooling rate. |
| Vapor-Phase Reaction | Solid theophylline is reacted with ethylenediamine vapor, often in the presence of water vapor. | Produces a soft powder without lumps; avoids the need for grinding; can be run as a continuous process. | Requires specialized equipment for vapor generation and solid-vapor contact. | Reaction temperature (50-80°C), rate of vaporization, agitation of solid reactant. |
| Spherical Crystallization | Theophylline and ethylenediamine are mixed in a partially miscible solvent system to form spherical agglomerates directly. | Produces crystals suitable for direct formulation; avoids granulation steps. | Requires precise control over the solvent system composition. | Solvent system (e.g., n-hexane-ethanol-water), ratio of components, agitation speed. |
Control of Impurities and Related Substances in the Synthesis Process
The control of impurities in aminophylline dihydrate is critical to ensure its safety and efficacy. Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. Pharmacopoeial monographs, such as the United States Pharmacopeia (USP) and The International Pharmacopoeia, set standards for the purity of aminophylline, including limits on specific and unspecified impurities. pharmacopeia.cnwho.int
The primary related substance of concern is theophylline itself, which can be present if the reaction with ethylenediamine is incomplete. Conversely, an excess of ethylenediamine can also be considered an impurity. The USP specifies that aminophylline must contain not less than 84.0 percent and not more than 87.4 percent of anhydrous theophylline. pharmacopeia.cn The ethylenediamine content is also strictly controlled, typically determined by titration with hydrochloric acid. uspbpep.com
Other potential impurities are related to the xanthine (B1682287) structure of theophylline. These can include other methylxanthines such as theobromine. scribd.com The synthesis route for related compounds like doxofylline, which also uses a theophylline starting material, indicates that impurities such as 7H-theophylline and theophylline acetic acid could potentially be formed under certain conditions, highlighting the types of related substances that must be monitored. google.com
Control strategies for these impurities are implemented throughout the manufacturing process. These include:
Starting Material Control: Ensuring the purity of the initial theophylline and ethylenediamine is a fundamental step. This involves rigorous testing of raw materials against established specifications.
Process Optimization: The reaction conditions, such as stoichiometry of reactants, temperature, and reaction time, are carefully controlled to ensure the complete conversion of theophylline and to minimize the formation of by-products.
Purification: Crystallization is a key purification step. The choice of solvent and the control of crystallization conditions (temperature, cooling rate) are crucial for effectively removing unreacted starting materials and by-products. Washing the filtered crystals with an appropriate solvent helps to remove residual impurities.
Analytical Monitoring: In-process controls and final product testing are performed using validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying theophylline and identifying and quantifying related substances. nih.govnih.gov The USP provides a liquid chromatography method for the assay of theophylline in aminophylline. uspbpep.com
Residual Solvents: When organic solvents are used in the synthesis, their residual levels in the final active pharmaceutical ingredient (API) must be controlled according to the limits set by guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). pharmacopeia.cn
Table 2: Potential Impurities and Control Strategies in this compound Synthesis
| Impurity/Related Substance | Potential Origin | Control Strategy | Analytical Method |
|---|---|---|---|
| Unreacted Theophylline | Incomplete reaction with ethylenediamine. | Control of reactant stoichiometry; process optimization. | HPLC, Titration |
| Excess Ethylenediamine | Use of excess reactant to drive the reaction to completion. | Controlled addition of ethylenediamine; purification steps. | Titration |
| Theobromine | Impurity in theophylline starting material. | Testing of raw materials; purification of theophylline. | HPLC |
| Organic Volatile Impurities (Residual Solvents) | Remnants from the synthesis process if organic solvents are used. | Effective drying of the final product under vacuum and/or elevated temperature. | Gas Chromatography (GC) |
| Degradation Products (e.g., Free Theophylline) | Instability of the aminophylline complex upon exposure to air. who.int | Proper packaging and storage; control of manufacturing environment. | HPLC |
Strategies for Enhancing Preparation Stability (e.g., Prevention of Oxidative Degradation)
This compound is susceptible to degradation from several environmental factors, which necessitates specific strategies during pharmaceutical engineering and formulation to ensure its stability. The primary stability concerns are its sensitivity to air, humidity, light, and interactions with excipients.
Upon exposure to air, aminophylline can gradually lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline. who.int This dissociation of the complex can result in the precipitation of the less soluble theophylline, which is particularly problematic for aqueous solutions. The decomposition process is accelerated in a humid atmosphere and at higher temperatures. who.int Therefore, a primary strategy for enhancing stability is to protect the drug substance and its formulations from atmospheric exposure. This is achieved by packaging aminophylline in tightly closed containers. pharmacopeia.cnwho.int For parenteral solutions, this can involve packaging under an inert gas, such as nitrogen, to displace oxygen and carbon dioxide.
Light can also affect the stability of aminophylline. nihs.go.jp Consequently, it is recommended to store the compound and its preparations protected from light, often in amber-colored or opaque packaging. globalrph.com
Oxidative degradation is another potential pathway for instability, primarily affecting the theophylline moiety. Theophylline can be degraded by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). researchgate.netmdpi.com Interestingly, aminophylline itself exhibits antioxidant properties, largely due to the ethylenediamine component. Ethylenediamine is an effective scavenger of hydroxyl radicals and can also antagonize hypochlorous acid. nih.govturkishneurosurgery.org.tr This inherent antioxidant activity of the ethylenediamine portion of the complex may offer some protection against oxidative degradation.
To further enhance the stability of liquid preparations, particularly aqueous solutions for injection, specific formulation strategies can be employed:
pH Control: The pH of aminophylline solutions is typically alkaline (between 8.0 and 9.5), which is important for maintaining the stability of the theophylline-ethylenediamine complex. nihs.go.jp
Chelating Agents: The presence of metal ions can catalyze oxidative degradation. A patented method for stabilizing aqueous aminophylline solutions involves the addition of a chelating agent, such as disodium (B8443419) edetate (EDTA). google.com EDTA sequesters trace metal ions, preventing them from participating in degradation reactions.
Removal of Carbon Dioxide: The same patent highlights the importance of removing carbon dioxide from the aqueous solution, for example by boiling the water prior to use and protecting the solution with an inert gas. This prevents the formation of carbonic acid, which could lower the pH and promote the precipitation of free theophylline. google.com
Excipient Compatibility: In solid dosage forms, aminophylline can interact with certain excipients. Studies have shown that degradation is more intense in the presence of reducing sugars like glucose and lactose, especially at elevated temperatures and in the presence of sunlight. hhs.gov Therefore, careful selection of compatible excipients is crucial during formulation development.
By implementing a combination of these strategies—including protective packaging, control of the formulation environment (pH, exclusion of oxygen and CO2), and the use of stabilizing excipients like chelating agents—the shelf-life and quality of this compound preparations can be significantly enhanced.
Pharmaceutical Science and Formulation Research
Excipient Compatibility and Interaction Studies
The stability and efficacy of a pharmaceutical formulation are critically dependent on the compatibility of the active pharmaceutical ingredient (API) with various excipients. Compatibility studies are essential to identify potential physical and chemical interactions that could compromise the quality, stability, and performance of the final dosage form. sjf.edum-pharmainfo.com For aminophylline (B1665990) dihydrate, a complex of theophylline (B1681296) and ethylenediamine (B42938), understanding its interactions with common excipients is crucial for developing stable and effective formulations. wikipedia.org
Research has shown that aminophylline's stability can be influenced by several factors, including temperature, light, and the presence of certain excipients. nih.govhhs.gov A notable chemical incompatibility involves reducing sugars. Studies have demonstrated that aminophylline exhibits significant degradation when mixed with glucose and lactose. nih.gov This interaction is often accompanied by a physical change, with the mixture's color shifting from white to yellow, particularly under accelerated stability conditions such as elevated temperature (45°C) and exposure to sunlight. nih.gov
In the context of intravenous admixtures, pH plays a critical role in compatibility. Aminophylline solutions are alkaline, with a pH typically between 8.6 and 9.0. pfizer.comashp.org This alkalinity can lead to incompatibilities with acidic drugs. For instance, verapamil (B1683045) hydrochloride has been shown to be incompatible with aminophylline in 5% dextrose solutions. nih.gov The acidic nature of verapamil hydrochloride solution (pH ~4.1-4.4) clashes with the alkaline aminophylline solution, leading to the precipitation of verapamil. nih.gov This highlights the importance of considering the pH of all components when preparing intravenous admixtures.
Conversely, many excipients have been found to be compatible with aminophylline and its primary active component, theophylline. Compatibility studies for mucoadhesive matrix tablets of aminophylline anhydrous showed no significant interaction between the drug and polymers like HPMC K4M and Carbopol-940, as confirmed by Fourier Transform Infrared (FT-IR) spectroscopy. neuroquantology.com Similarly, studies on theophylline have shown that excipients like silicified microcrystalline cellulose (B213188) can be beneficial, inhibiting the undesirable transformation of the anhydrous form to the hydrate (B1144303) form during wet granulation. m-pharmainfo.com
The following table summarizes the findings from various compatibility studies.
| Excipient | Type of Interaction | Observed Effect | Reference |
|---|---|---|---|
| Glucose | Chemical | Intense degradation of aminophylline, color change to yellow. | nih.gov |
| Lactose | Chemical | Intense degradation of aminophylline, color change to yellow. | m-pharmainfo.comnih.gov |
| Cellulose | Compatible | No significant degradation reported in the study. | nih.govhhs.gov |
| Starch | Compatible | No significant degradation reported in the study. | nih.govhhs.gov |
| Verapamil HCl (in D5W) | Physicochemical (pH) | Precipitation of verapamil due to pH incompatibility. | nih.gov |
| HPMC K4M | Compatible | No significant interaction observed via FT-IR spectroscopy. | neuroquantology.com |
| Carbopol-940 | Compatible | No significant interaction observed via FT-IR spectroscopy. | neuroquantology.com |
| Polyvinyl pyrrolidone (PVP) | Physical | Inhibited the transition of metastable theophylline to the stable form. | sjf.edu |
Investigation of Hydrate Forms (e.g., Dihydrate, Anhydrous) and their Impact on Formulation Stability and Performance
Aminophylline is a 2:1 complex of theophylline and ethylenediamine, and it is typically found as a dihydrate. wikipedia.org The ethylenediamine component serves to increase the aqueous solubility of theophylline. wikipedia.org The state of hydration—whether the compound is in its dihydrate or anhydrous form—is a critical factor that can significantly influence the physicochemical properties of the API and the performance of the final dosage form. catsci.comnih.gov
Upon exposure to air, aminophylline dihydrate can gradually lose ethylenediamine and absorb carbon dioxide, which leads to the liberation of free theophylline. drugfuture.comwho.int Furthermore, the presence of moisture can facilitate the conversion of anhydrous theophylline into its monohydrate form. researchgate.net This transformation is significant because different hydration states possess different properties. Generally, the anhydrous form of a drug has a higher aqueous solubility and dissolution rate compared to its hydrate form due to lower Gibbs free energy. nih.gov However, there are exceptions; for instance, theophylline monohydrate has been reported to exhibit better solubility in water than its anhydrous counterpart. nih.gov
The conversion between hydrate and anhydrous forms can have a profound impact on formulation stability and performance:
Dissolution Rate: The transformation of anhydrous theophylline to theophylline monohydrate on the surface of tablets, particularly under high humidity, can lead to the growth of needle-like crystals. researchgate.net This crystal growth has been shown to decrease the drug's release rate from the tablet. researchgate.net
Bioavailability: Since dissolution is often the rate-limiting step for the absorption of poorly soluble drugs, a change in the hydration state can alter the bioavailability of the drug. catsci.com The slower dissolution of a hydrate form can lead to reduced bioavailability. nih.gov
Manufacturability: The choice between developing a hydrate or an anhydrate form depends on their relative stability. Hydrates that are stable over a range of temperatures and humidities are easier to handle during manufacturing processes like wet granulation. catsci.comnih.gov Conversely, an anhydrous form that readily converts to a hydrate in the presence of moisture can pose significant challenges during production and storage. researchgate.net
Research has shown that excipients can play a role in mediating these transformations. For example, hygroscopic excipients like polyethylene (B3416737) glycol 6000 can accelerate moisture uptake in tablets, promoting the conversion of anhydrous theophylline to its hydrate form. researchgate.net In contrast, other excipients, such as silicified microcrystalline cellulose, have been found to inhibit hydrate formation during wet granulation, thereby preserving the faster dissolution profile of the anhydrous form. m-pharmainfo.com
The following table summarizes the key differences between the common forms of aminophylline/theophylline and their impact on formulation.
| Property | This compound | Anhydrous Theophylline | Theophylline Monohydrate | Impact on Formulation |
|---|---|---|---|---|
| Solubility | More soluble in water than theophylline. wikipedia.org | Generally higher solubility than monohydrate. nih.gov | Reported to have better water solubility than anhydrous form in some studies. nih.gov | Affects dissolution rate and bioavailability. |
| Stability | Can lose ethylenediamine and absorb CO2 on exposure to air. who.int | Can convert to monohydrate in the presence of moisture. researchgate.net | Generally more stable in high humidity conditions. | Conversion between forms can alter drug release and shelf-life. |
| Dissolution | Formulated to provide soluble theophylline. | Faster dissolution, but susceptible to conversion. | Slower dissolution can occur due to crystal growth on tablet surfaces. researchgate.net | Directly impacts the onset of action and absorption. |
| Physical Form | White or slightly yellowish granules or powder. drugfuture.com | Stable crystalline form at room temperature. researchgate.net | Can form needle-like crystals on tablet surfaces. researchgate.net | Changes can affect tablet integrity and performance. |
Development of Innovative Formulation Technologies and Delivery Systems (e.g., Modified Release)
To improve therapeutic efficacy, patient compliance, and overcome the limitations of conventional dosage forms, significant research has been dedicated to developing innovative and modified-release delivery systems for aminophylline. These advanced formulations aim to control the rate and site of drug release, thereby maintaining therapeutic drug concentrations for an extended period and potentially reducing side effects. neuroquantology.comnih.gov
Modified-Release Oral Tablets: One area of focus has been the development of oral modified-release preparations, which are designed to be taken once or twice daily. drugfuture.com A study on the formulation of aminophylline anhydrous in a bioadhesive matrix tablet utilized various natural hydrophilic polymers to achieve prolonged gastrointestinal absorption. neuroquantology.com In this research, polymers such as HPMC K4M and Carbopol-940 were used to create a mucoadhesive system. These systems work by adhering to the gastrointestinal mucosa, which prolongs the contact time of the dosage form at the site of absorption, resulting in a sustained release of the drug. neuroquantology.com The evaluation of these tablets showed that the rate of drug release could be effectively controlled by varying the type and concentration of the polymers used. neuroquantology.com
Chronotherapeutic Rectal Delivery Systems: Another innovative approach involves the development of chronotherapeutic delivery systems, which are designed to release the drug at a specific time to coincide with the body's circadian rhythms. This is particularly relevant for conditions like nocturnal asthma. A novel sustained-release hollow-type suppository for aminophylline has been developed for this purpose. nih.gov This system utilizes gelling polymers such as sodium alginate and sodium polyacrylate within an oleaginous base shell. nih.gov
Mechanism: The suppository shell melts at body temperature, and the polymer in the hollow space or shell forms a gel upon contact with rectal fluid. This gel matrix then controls the diffusion and release of aminophylline over an extended period.
Performance: In vivo studies in rabbits demonstrated that these suppositories, particularly those containing a polyacrylate-co-polymer, provided a delayed and sustained release of theophylline. nih.gov They successfully maintained significantly higher plasma concentrations of theophylline for up to 12 hours compared to control suppositories, making them a potentially useful tool for managing nocturnal asthma symptoms. nih.gov
These examples of modified-release and innovative delivery systems illustrate the ongoing efforts to optimize aminophylline therapy. By manipulating formulation technologies, researchers can enhance the drug's performance, leading to improved treatment outcomes. Other advanced drug delivery platforms being explored for various pharmaceuticals, which could potentially be adapted for aminophylline, include nanoparticles, transdermal patches, and microneedle systems. artixio.com
Drug Interaction Mechanisms at the Preclinical and Molecular Level
Mechanistic Studies of Interactions with Adenosine (B11128) Signaling Pathways
Theophylline (B1681296), the active component of aminophylline (B1665990), is a non-selective antagonist of adenosine receptors, primarily targeting the A1 and A2 subtypes. drugs.comnih.gov This antagonism is a cornerstone of its pharmacological effects and interaction profile. Preclinical studies have quantified the binding affinity of theophylline and its derivatives for these receptors. Theophylline itself demonstrates similar potency at both A1 and A2 receptors, with a reported inhibition constant (Ki) of approximately 14 μM for both. drugs.com
At the molecular level, adenosine acts as an inhibitory neuromodulator by binding to its receptors, which are G protein-coupled. A1 receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP. nih.gov By competitively blocking these receptors, theophylline prevents adenosine-mediated signal transduction. This action can reverse adenosine-induced effects such as bronchoconstriction, which is partly mediated by A2B receptors. drugbank.com
Preclinical models have been instrumental in elucidating these interactions. For instance, in studies involving repetitive coronary occlusion in animal models, the protective effects of ischemic preconditioning, a process involving adenosine receptor stimulation, were limited by the administration of aminophylline. researchgate.net This highlights the functional consequence of adenosine receptor blockade by theophylline.
Table 1: Comparative Binding Affinities (Ki) of Theophylline and Related Xanthines at Adenosine Receptors (Preclinical Data)
| Compound | A1 Receptor Ki (μM) | A2A Receptor Ki (μM) | A3 Receptor Ki (μM) | Reference Species/System |
|---|---|---|---|---|
| Theophylline | 14 | 14 | >100 | Rat Brain Tissue |
| Caffeine (B1668208) | 25 | 15 | >100 | Rat Brain Tissue |
| 8-Phenyltheophylline | 0.4 | 0.5 | Not Reported | Brain Tissue |
Molecular Basis of Modulation of Beta-adrenergic Agonist Effects
The interaction between aminophylline and beta-adrenergic agonists is synergistic and is primarily rooted in their convergent effects on intracellular cAMP levels. nih.gov Beta-2 adrenergic agonists, commonly used in respiratory diseases, bind to beta-2 adrenergic receptors, which are Gs protein-coupled receptors. This binding activates adenylyl cyclase, leading to an increased synthesis of cAMP from ATP. nih.gov
Theophylline, on the other hand, acts as a non-selective phosphodiesterase (PDE) inhibitor. researchgate.net PDEs are enzymes responsible for the degradation of cAMP. By inhibiting PDEs, particularly PDE3 and PDE4, theophylline prevents the breakdown of cAMP, thus prolonging its intracellular signaling effects. drugbank.com
When aminophylline and a beta-adrenergic agonist are co-administered, the result is a more pronounced and sustained elevation of intracellular cAMP than either agent could achieve alone. nih.gov This molecular synergy translates to enhanced smooth muscle relaxation, particularly in the bronchi, leading to a potentiation of bronchodilation. Preclinical studies in asthmatic airway smooth muscle have shown that while beta-agonist-induced cAMP production may be reduced in these tissues, the addition of a PDE inhibitor can help normalize these levels. clinpgx.org
Cytochrome P450-Mediated Metabolic Interactions
The metabolism of theophylline is predominantly hepatic and heavily reliant on the cytochrome P450 (CYP) enzyme system. researchgate.net This dependency is a major source of its numerous drug-drug interactions.
Enzyme Induction and Inhibition Profiling of Key CYP Isoforms
In vitro studies utilizing human liver microsomes and cDNA-expressed human CYP isoforms have identified CYP1A2 as the primary enzyme responsible for theophylline metabolism at therapeutic concentrations. nih.gov At higher concentrations, CYP2E1 also plays a significant role. researchgate.net
Theophylline has a high affinity for the CYP1A subfamily, with an apparent Michaelis-Menten constant (Km) in the range of 0.2-1.0 mM. nih.gov CYP1A2 catalyzes both the N-demethylation and 8-hydroxylation of theophylline. nih.gov The kinetics of metabolism by CYP1A2 can exhibit substrate inhibition at very high concentrations. nih.gov CYP2E1 demonstrates a lower affinity but higher capacity for theophylline metabolism, with an apparent Km of around 15 mM for 8-hydroxylation. ebsco.com
Numerous compounds can either induce or inhibit the activity of these CYP isoforms, thereby altering theophylline's metabolic rate.
Inducers: Compounds that increase the expression of CYP1A2 can accelerate theophylline metabolism, leading to lower plasma concentrations. Preclinical models have shown that substances found in tobacco and charbroiled meats are potent inducers of CYP1A2. nih.gov Certain drugs, such as phenobarbital (B1680315) and rifampin, are also known inducers. nih.gov
Inhibitors: Conversely, drugs that inhibit CYP1A2 can significantly slow theophylline metabolism, leading to elevated plasma levels. Preclinical in vitro studies have identified several potent inhibitors. For example, the flavonoid furafylline (B147604) shows IC50 values for CYP1A2 inhibition of 0.48 μM in human liver microsomes. ccjm.org Other known inhibitors include certain fluoroquinolone antibiotics (e.g., ciprofloxacin) and fluvoxamine. ccjm.orgnih.gov
Table 2: Preclinical Data on the Interaction of Theophylline with Key CYP450 Isoforms
| CYP Isoform | Role in Theophylline Metabolism | Kinetic Parameter (Preclinical) | Known Inducers (Preclinical Evidence) | Known Inhibitors (Preclinical IC50/Ki) |
|---|---|---|---|---|
| CYP1A2 | Primary metabolic pathway (demethylation and hydroxylation) | Apparent Km: 0.2-1.0 mM; Substrate inhibition Ki: 9-16 mM | Polycyclic aromatic hydrocarbons (from tobacco smoke), Omeprazole, Charbroiled meats | Furafylline (IC50: 0.48 μM), Fluvoxamine (IC50: 0.4 μM), Ciprofloxacin |
| CYP2E1 | Secondary, low-affinity, high-capacity pathway (8-hydroxylation) | Apparent Km: ~15 mM | Ethanol (B145695) | Not extensively characterized for theophylline |
| CYP3A4 | Minor role | Not significantly active in in vitro metabolism | Rifampin, St. John's Wort | Ketoconazole, Itraconazole |
Impact on the Clearance and Metabolism of Co-administered Compounds
The interaction is bidirectional; not only is theophylline's metabolism affected by other drugs, but theophylline can also influence the metabolism of co-administered compounds, although this is generally a weaker effect. As a substrate for CYP1A2, high concentrations of theophylline could potentially compete with other CYP1A2 substrates for metabolic enzymes.
More significantly, the induction or inhibition of CYP enzymes by other drugs has a profound impact on theophylline's clearance. For instance, in preclinical models, co-administration with a CYP1A2 inducer leads to a marked increase in theophylline clearance. nih.gov Conversely, co-administration with a potent CYP1A2 inhibitor can dramatically decrease its clearance, prolonging its half-life and increasing the risk of toxicity. frontiersin.org Studies in rabbits have shown that intermittent hypoxia, which downregulates CYP1A2 expression, leads to delayed aminophylline metabolism and reduced clearance. frontiersin.org
Effects on Electrolyte Balance and Underlying Mechanisms (e.g., Hypokalemia)
Aminophylline administration can lead to electrolyte disturbances, most notably hypokalemia. The underlying mechanism is multifactorial but is strongly linked to the beta-adrenergic stimulating effects secondary to PDE inhibition and increased cAMP levels.
Elevated cAMP can stimulate the Na+/K+-ATPase pump on cell membranes, which actively transports potassium ions from the extracellular fluid into the cells. clinpgx.org This intracellular shift of potassium leads to a decrease in its serum concentration. This effect is analogous to that seen with beta-2 adrenergic agonists.
Furthermore, recent preclinical research on porcine and human cardiomyocytes has demonstrated that aminophylline can inhibit the inward rectifier potassium current (IK1). researchgate.net This current is crucial for maintaining the resting membrane potential and for the repolarization phase of the cardiac action potential. Inhibition of IK1 could contribute to the proarrhythmic potential of aminophylline and represents another layer of its complex effects on potassium homeostasis at the cellular level. researchgate.net
Pharmacodynamic Interactions with Other Therapeutic Agents in Preclinical Models
Preclinical animal models have been essential for characterizing the pharmacodynamic interactions between aminophylline and other therapeutic agents, particularly those acting on the central nervous system.
Benzodiazepines: Aminophylline has been shown to antagonize the sedative and muscle relaxant effects of benzodiazepines like diazepam in animal models. drugs.com This interaction is not thought to be a direct competition at the benzodiazepine (B76468) receptor but is likely related to theophylline's adenosine receptor antagonism. nih.gov Adenosine is known to have sedative properties, and by blocking its receptors, theophylline can counteract the effects of CNS depressants. Studies in rats have shown that aminophylline can partially reverse the muscle relaxant action of diazepam. nih.gov
Ketamine: An important interaction has been observed with the anesthetic agent ketamine. Preclinical studies in mice and case reports in humans suggest that the co-administration of aminophylline and ketamine may lower the seizure threshold. ebsco.com The precise mechanism is not fully elucidated but is a significant consideration in clinical settings where both drugs might be used. ebsco.com
Propofol (B549288): A study in beagle dogs investigated the pharmacodynamic interaction between propofol and aminophylline. The findings indicated that aminophylline antagonizes the sedative effects of propofol. The concentration of propofol required to achieve a certain level of sedation (Ce50) was significantly higher in the presence of aminophylline, suggesting that propofol becomes less potent when co-administered.
Table 3: Summary of Pharmacodynamic Interactions of Aminophylline in Preclinical Models
| Co-administered Drug Class | Preclinical Model | Observed Pharmacodynamic Effect | Proposed Molecular Mechanism |
|---|---|---|---|
| Benzodiazepines (e.g., Diazepam) | Rats | Antagonism of sedative and muscle relaxant effects | Adenosine receptor antagonism by theophylline |
| Anesthetics (e.g., Ketamine) | Mice | Lowering of the seizure threshold | Not fully elucidated, potential for additive CNS excitation |
| Anesthetics (e.g., Propofol) | Beagle Dogs | Antagonism of sedative effects (increased Ce50 of propofol) | Likely adenosine receptor antagonism |
Cellular, Molecular, and Systems Biology Investigations
Impact on Broader Metabolic Pathways (e.g., Pyrimidine (B1678525), Beta-Alanine (B559535), CoA Biosynthesis)
Current scientific literature does not extensively detail the direct impact of aminophylline (B1665990) dihydrate or its primary active component, theophylline (B1681296), on specific broader metabolic pathways such as pyrimidine synthesis, beta-alanine metabolism, or Coenzyme A (CoA) biosynthesis. The metabolism of theophylline itself is well-characterized, primarily involving 8-hydroxylation and N-demethylation reactions carried out by cytochrome P450 enzymes, particularly CYP1A2. clinpgx.org However, the downstream effects of the compound on the synthesis and degradation of nucleotides like pyrimidines or on the metabolic pathways of amino acids such as beta-alanine are not well-established in available research. Investigations into beta-alanine catabolism and pyrimidine metabolism have been conducted in various biological systems, but a direct pharmacological interaction with aminophylline has not been a focus of these studies. drugbank.comnih.gov Therefore, the precise influence of aminophylline dihydrate on these fundamental metabolic cascades remains an area requiring further research.
Elucidation of Novel Cellular Signaling Cascades beyond Canonical PDE and Adenosine (B11128) Pathways
Beyond its well-documented roles as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, research has uncovered novel signaling cascades modulated by aminophylline and its constituent theophylline.
One significant alternative pathway involves the activation of histone deacetylases (HDACs). Theophylline has been shown to enhance the activity of HDACs, particularly HDAC1 and HDAC3. nih.gov This action is crucial for its anti-inflammatory effects, as HDACs can reverse the acetylation of histones that is required for the transcription of inflammatory genes. nih.govresearchgate.net In alveolar macrophages from patients with COPD, theophylline was found to induce a significant increase in HDAC activity, which may help restore the anti-inflammatory effects of corticosteroids. nih.govdrugbank.com This mechanism is distinct from PDE inhibition and occurs at therapeutic concentrations of the drug. nih.gov
A second novel signaling cascade identified involves the SIRT1/AMPK/mTOR pathway. Studies have demonstrated that aminophylline can suppress the progression of chronic renal failure by activating SIRT1/AMPK/mTOR-dependent autophagy. sciengine.comnih.govsemanticscholar.org In experimental models, aminophylline treatment led to a significant increase in the expression of SIRT1 and phosphorylated AMP-activated protein kinase (p-AMPK), while markedly decreasing the expression of phosphorylated mammalian target of rapamycin (B549165) (p-mTOR). nih.gov This modulation promotes autophagy, a cellular process for degrading damaged organelles and proteins, thereby alleviating tissue injury and apoptosis in renal cells. sciengine.comsemanticscholar.org
| Signaling Pathway | Key Molecular Target(s) | Observed Effect | Cellular Outcome | Reference(s) |
|---|---|---|---|---|
| Histone Deacetylase (HDAC) Activation | HDAC1, HDAC2, HDAC3 | Increased enzyme activity | Suppression of inflammatory gene transcription | nih.gov, researchgate.net, nih.gov |
| SIRT1/AMPK/mTOR | SIRT1, AMPK, mTOR | Activation of SIRT1 and AMPK; Inhibition of mTOR | Induction of autophagy, reduction of apoptosis | sciengine.com, nih.gov, semanticscholar.org |
Effects on Immune Cell Function and Inflammatory Mediator Release (e.g., Eosinophils, CD4+ lymphocytes)
This compound, primarily through the action of theophylline, exerts notable effects on various immune cells involved in inflammatory responses.
Eosinophils: Multiple studies have confirmed the ability of theophylline to reduce the number of eosinophils, key effector cells in allergic inflammation. Administration of theophylline has been shown to significantly decrease the count of eosinophils and specifically EG2-positive (activated) eosinophils in the sputum of asthmatic patients. nih.gov Furthermore, theophylline may inhibit the expression of the CD4 molecule on human eosinophils, potentially inhibiting their migratory responses. karger.com This reduction in eosinophil numbers is believed to contribute to the compound's anti-inflammatory action in airway diseases. nih.gov
| Immune Cell Type | Location/Sample | Observed Effect | Reference(s) |
|---|---|---|---|
| Eosinophils | Sputum | Significant decrease in count | nih.gov, nih.gov |
| Activated Eosinophils (EG2+) | Sputum | Decrease in number | nih.gov |
| Activated CD4+ T Lymphocytes | Sputum | Significant decrease in number | nih.gov |
| Total CD4+ T Lymphocytes | Sputum | No significant change | nih.gov |
| CD8+ T Lymphocytes | Bronchial Biopsy | Fivefold decrease in number | qdcxjkg.com |
| CD8+ T Lymphocytes | Sputum | Not significantly reduced | nih.gov |
Computational Chemistry: Molecular Docking and Ligand Binding Predictions
Computational methods, specifically molecular docking, have been employed to predict and analyze the binding interactions of aminophylline at a molecular level. Molecular docking simulates the preferred orientation of a ligand when bound to a receptor or target molecule to form a stable complex. nih.gov The strength of this interaction is often quantified by a scoring function, which estimates the binding energy. A lower, more negative binding energy typically indicates a more stable and favorable interaction. etflin.com
In a study investigating the interaction between aminophylline and calf thymus DNA (Ct-DNA), molecular docking simulations were performed to validate experimental findings. The results of this computational analysis predicted a stable binding interaction. The calculated binding energy for the aminophylline-DNA complex was found to be -4.5 kcal/mol. nih.govresearchgate.net This value suggests a spontaneous and favorable binding process, corroborating the data obtained from spectroscopic methods and supporting the formation of a stable complex between aminophylline and DNA. nih.gov
Investigations into Interactions with Nucleic Acids (e.g., DNA)
The interaction between aminophylline and nucleic acids has been investigated using a combination of multispectroscopic techniques and molecular docking. nih.gov These studies have focused on its interaction with calf thymus DNA (Ct-DNA), a widely used model for studying drug-DNA binding.
Spectroscopic analyses, including UV-visible and fluorescence spectroscopy, have confirmed the formation of a stable aminophylline-Ct-DNA complex. nih.govresearchgate.net The mechanism of this interaction has been identified as a static quenching process, which implies the formation of a ground-state complex between aminophylline and the DNA molecule. researchgate.net
Further characterization of this binding has revealed specific quantitative and qualitative details. The binding constant (Kb), which measures the affinity of the ligand for the DNA, was calculated to be 3.5 x 104 M-1. nih.govresearchgate.net Competitive displacement assays and circular dichroism studies have elucidated the binding mode, indicating that aminophylline preferentially binds within the minor groove of the DNA double helix. nih.govresearchgate.net
| Parameter | Finding | Methodology | Reference(s) |
|---|---|---|---|
| Complex Formation | Confirmed | UV-visible & Fluorescence Spectroscopy | nih.gov, researchgate.net |
| Binding Constant (Kb) | 3.5 x 104 M-1 | Spectroscopic Analysis | nih.gov, researchgate.net |
| Binding Mode | Minor Groove Binding | Competitive Displacement Assays, Circular Dichroism, Molecular Docking | nih.gov, researchgate.net |
| Interaction Mechanism | Static Quenching | Fluorescence Spectroscopy | researchgate.net |
| Binding Energy | -4.5 kcal/mol | Molecular Docking | nih.gov, researchgate.net |
Future Research Directions and Unexplored Avenues in Aminophylline Dihydrate Research
Identification and Characterization of Novel Molecular Targets
While the bronchodilatory and anti-inflammatory effects of aminophylline (B1665990) are largely attributed to its action on PDEs and adenosine (B11128) receptors, emerging evidence suggests its interaction with other molecular pathways. patsnap.comnih.gov A significant future direction is the identification and validation of these novel targets to better explain its diverse physiological effects and to uncover new therapeutic applications.
One promising area of investigation is the role of theophylline (B1681296), the active component of aminophylline, as an activator of histone deacetylases (HDACs). drugbank.comnih.govdrugbank.com Specifically, theophylline has been shown to activate HDAC2, which plays a crucial role in suppressing the transcription of inflammatory genes. drugbank.compharmacompass.com Future research should focus on elucidating the precise mechanism of this activation and exploring whether other HDAC isoforms are also modulated. Characterizing this interaction could pave the way for developing derivatives that selectively target HDACs to maximize anti-inflammatory effects while minimizing side effects associated with PDE inhibition.
Table 1: Known and Potential Molecular Targets of Aminophylline/Theophylline
| Target Class | Specific Target | Known/Potential Effect | Future Research Focus |
|---|---|---|---|
| Enzymes | Phosphodiesterases (PDEs), non-selective (e.g., PDE3, PDE4) | Inhibition leads to increased cAMP, causing bronchodilation and anti-inflammatory actions. drugbank.comnih.gov | Identifying the specific PDE isozymes linked to therapeutic versus adverse effects; designing isoenzyme-selective inhibitors. |
| Receptors | Adenosine Receptors (A1, A2A, A2B), non-selective | Antagonism blocks adenosine-mediated bronchoconstriction. drugbank.comnih.gov A1 antagonism is linked to side effects. nih.gov | Mapping the roles of individual receptor subtypes; developing subtype-selective antagonists. |
| Epigenetic Modulators | Histone Deacetylase 2 (HDAC2) | Activation prevents the transcription of inflammatory genes. drugbank.compharmacompass.com | Elucidating the mechanism of activation; exploring effects on other HDAC isoforms; designing targeted HDAC activators. |
| Ion Channels | Calcium Channels | Enhances diaphragmatic muscle contraction via adenosine-mediated calcium channels. nih.govderangedphysiology.com | Investigating direct or indirect effects on other cardiac and neuronal ion channels to understand arrhythmogenic potential. |
Innovations in Analytical Methodologies for Complex Matrices
The narrow therapeutic index of aminophylline necessitates precise monitoring of its active component, theophylline, in biological fluids. While various analytical methods exist, there is a continuous need for innovation to enhance sensitivity, specificity, and efficiency, particularly in complex biological matrices like plasma, serum, and sputum.
High-performance liquid chromatography (HPLC) is a widely used and reliable method for quantifying theophylline. tandfonline.comnih.govnih.gov Recent advancements have focused on developing rapid HPLC methods for the simultaneous determination of aminophylline and other co-administered drugs, which is crucial for clinical settings. nih.govnih.gov Future work should aim to further improve these methods by incorporating ultra-high-performance liquid chromatography (UHPLC) for even faster analysis times and higher resolution. Hyphenated techniques, especially liquid chromatography-mass spectrometry (LC-MS), offer superior sensitivity and specificity and are underutilized for xanthine (B1682287) derivatives. tandfonline.com Expanding the use of LC-MS/MS would be invaluable for pharmacokinetic studies and for detecting low-level metabolites in complex samples. tandfonline.com
Beyond chromatography, there is potential for developing novel analytical platforms. For instance, immunochromatographic strip tests have been developed for the rapid detection of aminophylline in serum, offering a simple, point-of-care screening tool. researchgate.net Further research could refine these immunoassays to provide quantitative results and improve their sensitivity. Additionally, thermal analysis techniques like thermogravimetry analysis (TGA) and differential thermal analysis (DTA) have been proposed as screening methods to evaluate the composition of pharmaceutical preparations containing theophylline and aminophylline, which could be useful in quality control and counterfeit detection. mdpi.com
Table 2: Comparison of Analytical Methodologies for Aminophylline/Theophylline
| Methodology | Principle | Application | Future Innovations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase, with UV detection. | Quantitative analysis in pharmaceutical and biological samples. tandfonline.comnih.gov | Development of UHPLC methods for higher throughput; improved methods for simultaneous analysis of multiple drugs. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. tandfonline.com | High-sensitivity pharmacokinetic studies; metabolite identification. tandfonline.com | Broader application for routine therapeutic drug monitoring and bioanalysis. |
| Immunochromatographic Assay | Antigen-antibody reaction on a nitrocellulose membrane. researchgate.net | Rapid, qualitative, or semi-quantitative screening in serum. researchgate.net | Development of quantitative point-of-care tests; enhanced sensitivity and specificity. |
| Thermal Analysis (TGA/c-DTA) | Measures changes in physical and chemical properties as a function of temperature. mdpi.com | Screening of pharmaceutical preparations for composition and purity. mdpi.com | Validation as a routine quality control method; application in stability studies of different hydrate (B1144303) forms. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. drugdiscoverytoday.com | High-efficiency analysis for drug discovery and quality control. | Application to complex biological matrices for therapeutic monitoring. |
Rational Design of Next-Generation Theophylline Derivatives with Enhanced Profiles
The core xanthine structure of theophylline is a versatile scaffold for chemical modification. semanticscholar.org A significant future research avenue is the rational design and synthesis of novel theophylline derivatives aimed at improving the therapeutic profile by enhancing efficacy, increasing target selectivity, and reducing adverse effects. farmaciajournal.comsemanticscholar.org
Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the theophylline ring can dramatically alter its pharmacological properties. nih.govnih.gov For example, modifications at the C8 position have led to compounds with significantly increased bronchodilator activity compared to the parent molecule. farmaciajournal.comnih.gov Similarly, substitutions at the N7 position have been explored to modulate activity. nih.gov Future research should leverage computational modeling and medicinal chemistry approaches to design ligands with optimized interactions at the binding sites of specific PDE isozymes or adenosine receptor subtypes. The goal is to create derivatives that, for instance, selectively inhibit PDE4 (a key enzyme in inflammation) without significantly affecting other PDEs, or that antagonize the A2B adenosine receptor (involved in bronchoconstriction) while sparing the A1 receptor (linked to cardiac side effects). nih.gov
Recent efforts have also focused on creating hybrid molecules that combine the theophylline scaffold with other pharmacophores to achieve dual therapeutic actions. For example, 8-anilide theophylline derivatives have been synthesized that exhibit both bronchodilator and antibacterial activities, which could be beneficial in treating asthma exacerbated by bacterial infections. nih.gov Other research has explored theophylline derivatives bearing a tetrazole scaffold as potential agents for Alzheimer's disease by targeting acetylcholinesterase. rsc.orgnih.gov These approaches highlight the potential to rationally design multifunctional theophylline-based drugs for a range of diseases beyond respiratory conditions.
Table 3: Examples of Theophylline Derivatives and Research Focus
| Derivative Class | Modification Site | Objective/Observed Effect | Reference |
|---|---|---|---|
| 8-Substituted Theophyllines | C8 position (e.g., with bromo or imidazolyl radicals) | Enhanced bronchodilator effect compared to theophylline. farmaciajournal.com | farmaciajournal.com |
| 8-Anilide Theophylline Derivatives | C8 position | Combined bronchodilator and antibacterial activity. nih.gov | nih.gov |
| N7-Substituted Theophylline Analogs | N7 position | Investigate impact on neuroactivity and potential as cognitive enhancers. nih.govresearchgate.net | nih.govresearchgate.net |
| Theophylline-Tetrazole Hybrids | N7 position linked to a tetrazole scaffold | Inhibition of acetylcholinesterase (AChE) for potential Alzheimer's disease treatment. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
Application of Systems Pharmacology and Omics Approaches for Holistic Understanding
The "one-molecule, one-target" paradigm is insufficient to describe the complex actions of aminophylline, which interacts with multiple targets and pathways. drugbank.com Systems pharmacology and various "omics" technologies offer a powerful framework for a more holistic understanding of its mechanism of action, predicting its effects at a network level, and discovering biomarkers for personalized therapy.
A systems pharmacology approach would involve creating computational models that integrate aminophylline's pharmacokinetics with its pharmacodynamic effects on its multiple known targets (PDEs, adenosine receptors, HDACs). Such models could simulate how these interactions translate into cellular and physiological responses, potentially predicting drug efficacy and the likelihood of adverse events in different patient populations. This could help unravel the complex interplay between its anti-inflammatory and bronchodilatory effects and its off-target toxicities.
The application of omics technologies represents a largely unexplored but highly promising frontier.
Pharmacogenomics: The metabolism of theophylline is dependent on cytochrome P450 enzymes, particularly CYP1A2. nih.gov Genetic variations (polymorphisms) in this enzyme can lead to significant inter-individual differences in drug clearance. Future pharmacogenomic studies could identify specific genetic markers that predict patient response and risk of toxicity, enabling dose adjustments based on an individual's genetic profile.
Proteomics: Unbiased proteomic analyses could be used to identify novel protein binding partners for theophylline, potentially revealing entirely new mechanisms of action. It could also map the downstream signaling cascades affected by PDE inhibition or HDAC activation in different cell types.
Metabolomics: This approach can provide a detailed snapshot of the metabolic changes induced by aminophylline treatment. It could be used to identify novel metabolic pathways affected by the drug and to discover biomarkers in blood or urine that correlate with therapeutic response or the onset of toxicity, offering a more dynamic and personalized approach to patient monitoring.
By integrating these multi-scale data into comprehensive systems models, researchers can move towards a deeper and more predictive understanding of aminophylline dihydrate's action, ultimately leading to safer and more effective therapeutic strategies.
Q & A
Q. How can researchers adjust for hygroscopicity when formulating this compound in solid dosage forms?
- Methodological Answer : Quantify adsorbed moisture via loss-on-drying (LOD) tests (e.g., 0.4% w/w moisture in some batches). Use anhydrous excipients (e.g., microcrystalline cellulose) and moisture-barrier packaging. For compounding, apply the formula: where is the desired anhydrous dose, and represents molar masses .
Q. What are the minimal reporting standards for this compound in experimental methods sections?
- Methodological Answer : Specify the compound’s CAS number, purity grade (e.g., USP), supplier, batch number, storage conditions (e.g., desiccated), and characterization data (e.g., NMR, HPLC purity ≥98%). For in vivo studies, detail dose calculations, vehicle composition, and administration routes (e.g., slow IV infusion to avoid cardiotoxicity) .
Advanced Research Questions
Q. How can contradictory findings on aminophylline’s respiratory mechanisms be resolved?
- Methodological Answer : Conduct dose-response studies to differentiate adenosine receptor blockade (low doses) from phosphodiesterase inhibition (high doses). Use knockout animal models (e.g., adenosine A1/A2A receptor-deficient mice) or selective antagonists (e.g., DPCPX) to isolate pathways. Pair electrophysiological recordings (e.g., brainstem neurons) with microdialysis to measure cyclic AMP levels .
Q. What statistical approaches are optimal for analyzing heterogeneity in clinical trials of aminophylline for post-dural puncture headache (PDPH)?
- Methodological Answer : Apply meta-regression to assess covariates (e.g., intervention type, route of administration). Use random-effects models to account for between-study variance. Stratify by methodological quality (e.g., Cochrane Risk of Bias Tool) and perform sensitivity analyses excluding high-risk studies. Report I² statistics to quantify heterogeneity .
Q. How can researchers validate this compound’s purity and compliance with pharmacopeial standards?
- Methodological Answer : Perform USP/EP testing:
- Heavy metals : Limit ≤20 µg/g via atomic absorption spectroscopy (Method A) .
- Loss on drying : ≤5.0 mg/g after drying at 105°C .
- Chromatographic purity : Use HPLC with UV detection (λ=254 nm) and compare retention times against EP reference standards .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on aminophylline’s neuropharmacological effects?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population: TBI patients; Intervention: Aminophylline; Comparison: Placebo; Outcome: PDPH severity). For mechanistic studies, use PECO (Population, Exposure, Comparator, Outcome) to define endpoints (e.g., neuronal cAMP levels) .
Q. How should data sharing be managed in publications on this compound to comply with journal policies?
- Methodological Answer : Include a Data Availability Statement (DAS) with hyperlinks to repositories (e.g., Zenodo, Figshare). For restricted data (e.g., patient records), specify access conditions (e.g., IRB approval required). Adhere to GDPR by anonymizing datasets and excluding indirect identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
